3,7-Didehydrojasmonic acid

Plant Physiology Tuberization Jasmonate Signaling

3,7-Didehydrojasmonic acid (3,7-ddh-JA; CAS 120282-76-0) is a cyclopentanoidal C12-acid belonging to the jasmonate family of plant oxylipins. It was first isolated and identified from immature fruits of Vicia faba.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 120282-76-0
Cat. No. B14145641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Didehydrojasmonic acid
CAS120282-76-0
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCC=CCC1=C(CCC1=O)CC(=O)O
InChIInChI=1S/C12H16O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4H,2,5-8H2,1H3,(H,14,15)/b4-3-
InChIKeyQAAHGFINENUHAR-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Didehydrojasmonic Acid (CAS 120282-76-0): Jasmonate Analog Baseline for Oxylipin Signaling Research


3,7-Didehydrojasmonic acid (3,7-ddh-JA; CAS 120282-76-0) is a cyclopentanoidal C12-acid belonging to the jasmonate family of plant oxylipins. It was first isolated and identified from immature fruits of Vicia faba [1]. Structurally, it features a conjugated 3,7-double bond system absent in canonical jasmonic acid (JA) [2]. Biosynthetically, 3,7-ddh-JA arises via an OPDA reductase 3 (OPR3)-independent branch of the α-linolenic acid cascade, where cis-(+)-12-oxo-phytodienoic acid (cis-OPDA) undergoes partial β-oxidation and dehydrogenation [3]. This positions 3,7-ddh-JA as a terminal metabolite distinct from the primary JA-Ile signaling hub, with unique metabolic fates including spontaneous decarboxylation to the volatile semiochemical cis-jasmone [4].

3,7-Didehydrojasmonic Acid: Why Jasmonic Acid or Methyl Jasmonate Are Not Functional Substitutes


Generic substitution with jasmonic acid (JA) or methyl jasmonate (MeJA) is scientifically unsound due to the fundamental divergence in the 3,7-ddh-JA metabolic pathway. Canonical JA is generated via OPR3 reduction of OPDA, followed by three cycles of β-oxidation to yield the bioactive jasmonoyl-L-isoleucine (JA-Ile) conjugate, which binds the COI1-JAZ co-receptor to activate transcription [1]. In contrast, 3,7-ddh-JA is synthesized in an OPR3-independent branch [2]. Critically, 3,7-ddh-JA is not a precursor to JA-Ile and does not robustly activate the canonical JA signaling module in the same manner; rather, its primary identified fate is spontaneous decarboxylation to cis-jasmone, a volatile defense signal [3]. This bifurcation means that assays relying on JA-Ile/COI1-dependent gene expression cannot be modeled or replaced by 3,7-ddh-JA. Empirical evidence demonstrates that 3,7-ddh-JA lacks activity in specific JA-responsive physiological processes, such as potato tuber induction, where JA and related cyclopentenones exhibit strong activity [4]. Therefore, selecting 3,7-ddh-JA over JA or MeJA is essential for studies targeting OPR3-independent oxylipin metabolism, cis-jasmone volatile emission, or signaling outcomes that are specifically decoupled from the canonical JA-Ile perception system.

3,7-Didehydrojasmonic Acid: Quantitative Differential Activity Evidence Versus Jasmonate Comparators


3,7-Didehydrojasmonic Acid Lacks Potato Tuber-Inducing Activity Unlike Jasmonic Acid and cis-OPDA

In a potato tuber formation bioassay, 3,7-didehydrojasmonic acid exhibited no detectable activity, in stark contrast to (-)-jasmonic acid which demonstrated the highest activity in the series [1]. The study evaluated a panel of jasmonates and oxylipins, finding that (-)-JA had the highest activity followed by cis-(-)-OPDA, (+)-4,5-didehydroJA, and various JA-amino acid conjugates. Iso-OPDA and 3,7-didehydroJA were specifically noted as not exhibiting activity [1].

Plant Physiology Tuberization Jasmonate Signaling Oxylipin Bioassay

Methyl 3,7-Didehydrojasmonate Exhibits Superior Lettuce Seed Germination Inhibition Compared to Methyl Jasmonate

Methyl 3,7-didehydrojasmonate, the methyl ester derivative of 3,7-didehydrojasmonic acid, inhibited the germination of lettuce seeds more strongly than methyl jasmonate [1]. This direct comparison was part of a study that also synthesized methyl 4,5-didehydrojasmonate, which showed activities comparable to methyl jasmonate [1]. The enhanced inhibitory activity is attributed to the conjugated 3,7-double bond system.

Seed Dormancy Germination Inhibition Jasmonate Bioassay Agricultural Chemistry

3,7-Didehydrojasmonic Acid Functions as a Direct Metabolic Precursor to the Volatile Defense Signal cis-Jasmone

Isotopic labeling studies have established that 3,7-didehydrojasmonic acid is directly converted into cis-jasmone (CJ) through spontaneous decarboxylation [1][2]. This biosynthetic route diverges from the canonical pathway where (+)-7-iso-JA is an intermediate to CJ; instead, the data show that (+)-7-iso-JA is not produced from 3,7-ddh-JA, but 3,7-ddh-JA itself is the direct precursor to CJ [1]. The degradation of iso-OPDA to CJ via 3,7-ddh-JA has been demonstrated across many plant species and yeast [2].

Plant Volatile Semiochemistry Defense Signaling Biosynthesis

3,7-Didehydrojasmonic Acid Analogs with 3,7-Double Bond Retain Activity Comparable to Jasmonic Acid in Plant Growth Regulation

A systematic structure-activity relationship study of JA analogs revealed that compounds bearing a 3,7-double bond, a defining feature of 3,7-didehydrojasmonic acid, showed plant growth regulatory activities comparable to natural (-)-jasmonic acid [1]. This finding indicates that the 3,7-unsaturation is tolerated within the JA pharmacophore for certain activities, while other modifications (e.g., at the 2-position) decreased activity [1].

Plant Growth Regulation Structure-Activity Relationship Jasmonate Analog

3,7-Didehydrojasmonic Acid: Validated Application Scenarios for Research and Industrial Procurement


Investigating OPR3-Independent Jasmonate Signaling and cis-Jasmone Volatile Emission

Researchers studying the OPR3-independent branch of the jasmonate pathway should procure 3,7-didehydrojasmonic acid as the authentic metabolic intermediate. As established in Section 3, 3,7-ddh-JA is the direct precursor to the volatile semiochemical cis-jasmone [1][2]. This compound is essential for stable isotope labeling studies, enzyme assays focused on the decarboxylation step, and for quantifying flux through this specific pathway in plant and fungal systems. Using JA or MeJA in these experiments would bypass the pathway of interest and yield false-negative or irrelevant results, as these canonical jasmonates are not substrates for cis-jasmone production [1].

Probing Jasmonate-Responsive Processes Decoupled from Tuberization or JA-Ile Signaling

For experiments requiring a jasmonate-related molecule that does not induce confounding developmental phenotypes such as potato tuber formation, 3,7-ddh-JA is the validated choice. As evidenced by its complete lack of activity in potato tuber induction assays—in contrast to active comparators like JA and OPDA—3,7-ddh-JA serves as a clean negative control or a signaling probe that is uncoupled from specific JA-Ile/COI1-dependent outputs [3]. This allows researchers to dissect jasmonate signaling networks without inadvertently triggering tuberization or other JA-Ile-driven processes, thereby increasing the specificity of phenotypic and transcriptomic analyses.

Developing Enhanced Germination Inhibitors or Seed Treatment Agents

Agrochemical and seed technology researchers should consider 3,7-didehydrojasmonic acid derivatives (specifically methyl 3,7-didehydrojasmonate) when developing germination inhibitors. The direct comparative evidence shows that the methyl ester of this scaffold inhibits lettuce seed germination more strongly than the industry-standard methyl jasmonate [4]. This quantitative advantage positions the 3,7-didehydrojasmonate core as a privileged structure for designing next-generation dormancy-enhancing agents or pre-emergence herbicides. Procurement of 3,7-didehydrojasmonic acid provides the essential starting material for synthesizing these more potent derivatives.

Structure-Activity Relationship (SAR) Studies of the Jasmonate Pharmacophore

Medicinal chemists and plant biologists conducting SAR studies on the jasmonate receptor system require a diverse set of analogs to map the pharmacophore. 3,7-Didehydrojasmonic acid, with its unique conjugated 3,7-double bond system, represents a key structural variant. Evidence confirms that this modification retains plant growth regulatory activity comparable to natural JA [5], validating its use as a molecular probe. By including 3,7-ddh-JA in a compound library alongside JA, MeJA, and other analogs, researchers can precisely define the steric and electronic requirements for bioactivity at the COI1-JAZ co-receptor and related targets.

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